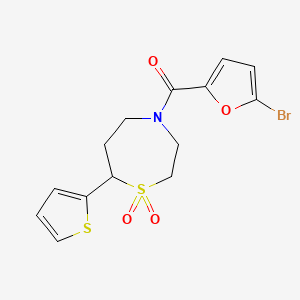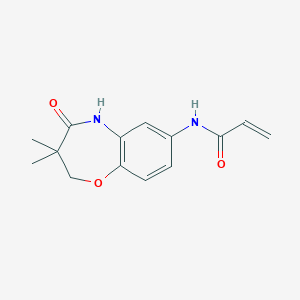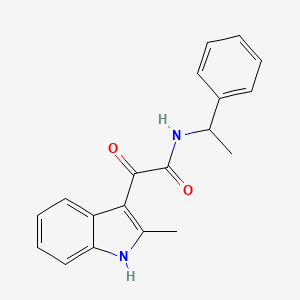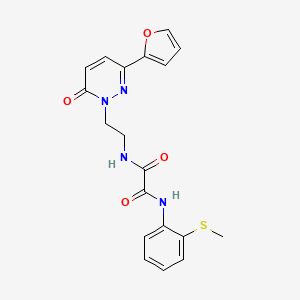
N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several interesting functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has an oxalamide group, which is a type of amide, and a methylthio group attached to a phenyl ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Furan rings can be formed through several methods, including the Paal-Knorr Furan Synthesis . Pyridazine rings can be synthesized through methods such as the Japp-Klingemann reaction. The oxalamide group could potentially be introduced through amide bond formation reactions.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research by Aniskova, Grinev, and Yegorova (2017) outlines the synthesis of biologically active compounds containing pyrimidine and pyridazine structural fragments, utilizing arylmethylidene derivatives of furan-2(3H)-ones. This work underscores the significance of furan derivatives as building blocks in the creation of heterocyclic compounds, which could be analogous to the applications of the specified compound in synthesizing varied heterocyclic structures (Aniskova, Grinev, & Yegorova, 2017).
Structural Analysis Techniques
Pollesello and Nore (2003) conducted a comprehensive structure analysis of a complex molecule involving cyclocondensation and featuring clusters of protonated and unprotonated nitrogens. While not the exact compound , the methodologies utilized, including pulsed-field-gradient heteronuclear NMR, could be relevant for the structural elucidation of complex molecules such as the one described, providing insights into their chemical behavior and potential applications (Pollesello & Nore, 2003).
Heterocyclic Systems and Biological Activities
The work by Abou-Elmagd, El-ziaty, and Abdalha (2015) and Sokmen et al. (2014) on the synthesis of heterocyclic systems bearing indolyl and furan moieties and their subsequent evaluation for antimicrobial activities illustrates the potential biological relevance of complex heterocycles. Although not directly related to the specified compound, these studies highlight the broad spectrum of scientific applications possible with heterocyclic compounds, including antimicrobial and antiurease activities, which could suggest areas of interest for further investigation of the target compound's capabilities (Abou-Elmagd, El-ziaty, & Abdalha, 2015); (Sokmen et al., 2014).
Propriétés
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-28-16-7-3-2-5-14(16)21-19(26)18(25)20-10-11-23-17(24)9-8-13(22-23)15-6-4-12-27-15/h2-9,12H,10-11H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNCNXIMZYBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
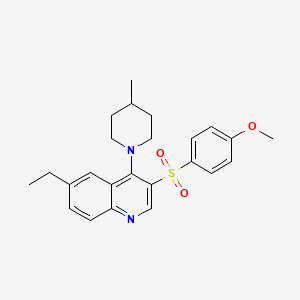

![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)
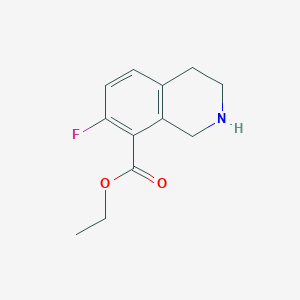

![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2833223.png)


![(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B2833230.png)
